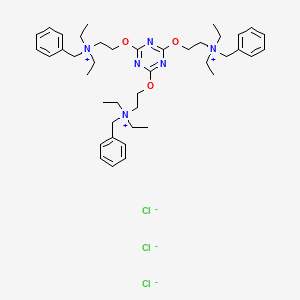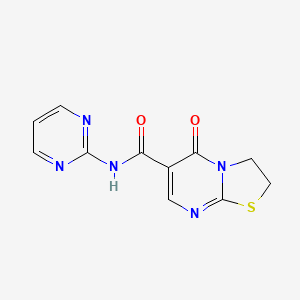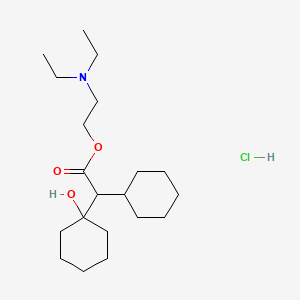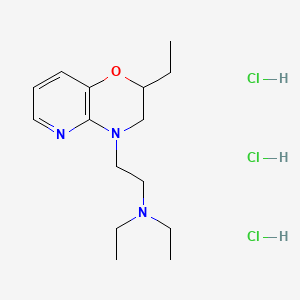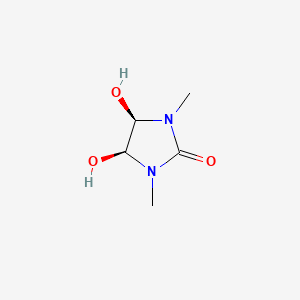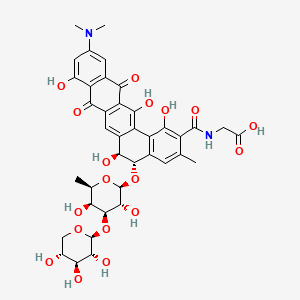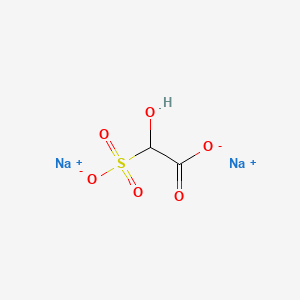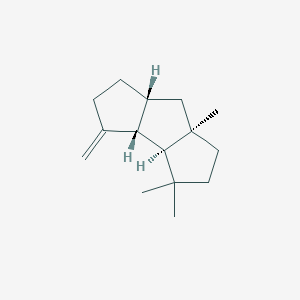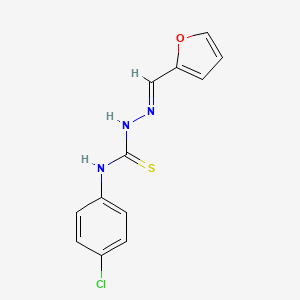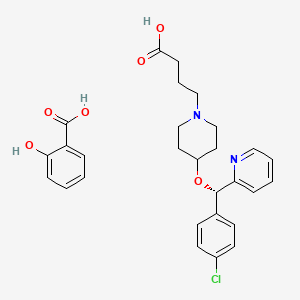
Berion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berion is a boron-containing compound known for its unique chemical properties and wide range of applications in various fields. Boron, the central element in this compound, is a metalloid with the atomic number 5. It is known for its ability to form stable covalent bonds and its electron-deficient nature, which makes it highly reactive and versatile in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Berion can be synthesized through several methods, depending on the desired form and purity. One common method involves the reaction of boric acid with alcohols to form borate esters, which are then further processed to obtain this compound. Another method involves the reduction of boron compounds, such as boron halides, with hydrogen at high temperatures on a heated tantalum filament .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reduction of boron oxide with magnesium or aluminum. This method yields high-purity boron, which can then be used to synthesize various boron-containing compounds, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Berion undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid or other boron oxides.
Reduction: It can be reduced to elemental boron or boron hydrides.
Substitution: This compound can participate in substitution reactions, where its boron atom is replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, oxygen, halogens, and various organic compounds. Reaction conditions often involve high temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from reactions involving this compound include boric acid, boron hydrides, and various boron-containing organic compounds. These products have significant applications in different fields, such as materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
Berion has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of boron’s role in biological systems and its potential as a therapeutic agent.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment, where it helps target and destroy cancer cells
Industry: Utilized in the production of borosilicate glass, fiberglass, and other materials that require high thermal stability and resistance
Mecanismo De Acción
The mechanism of action of Berion involves its ability to form stable covalent bonds with various molecules, making it highly reactive and versatile. In biological systems, this compound can interact with enzymes and other proteins, affecting their function and activity. In BNCT, this compound targets cancer cells and, upon neutron capture, releases high-energy particles that destroy the cancer cells while sparing healthy tissue .
Comparación Con Compuestos Similares
Berion is unique among boron-containing compounds due to its specific chemical structure and reactivity. Similar compounds include:
Boronic Acid: Known for its use in organic synthesis and as a building block for various pharmaceuticals.
Boron Hydrides: Used in high-energy applications and as reducing agents.
Boron Nitride: Known for its exceptional thermal and chemical stability, used in high-temperature applications .
This compound stands out due to its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
1206695-40-0 |
|---|---|
Fórmula molecular |
C28H31ClN2O6 |
Peso molecular |
527.0 g/mol |
Nombre IUPAC |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H25ClN2O3.C7H6O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6-4-2-1-3-5(6)7(9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4,8H,(H,9,10)/t21-;/m0./s1 |
Clave InChI |
YUVMVRKHFRSJKQ-BOXHHOBZSA-N |
SMILES isomérico |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)O |
SMILES canónico |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


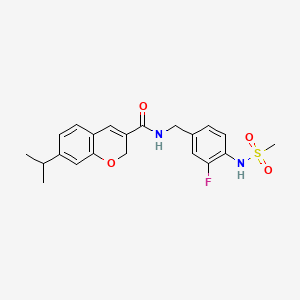
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

